Cas no 898764-84-6 (2',3'-Dichloro-3,3-dimethylbutyrophenone)

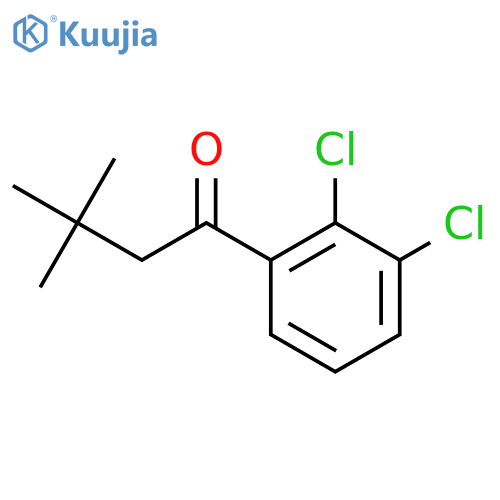

898764-84-6 structure

商品名:2',3'-Dichloro-3,3-dimethylbutyrophenone

2',3'-Dichloro-3,3-dimethylbutyrophenone 化学的及び物理的性質

名前と識別子

-

- 1-(2,3-dichlorophenyl)-3,3-dimethylbutan-1-one

- 2',3'-DICHLORO-3,3-DIMETHYLBUTYROPHENONE

- 898764-84-6

- CS-0363324

- MFCD03841107

- AKOS013206114

- DTXSID80642407

- 2',3'-Dichloro-3,3-dimethylbutyrophenone

-

- MDL: MFCD03841107

- インチ: InChI=1S/C12H14Cl2O/c1-12(2,3)7-10(15)8-5-4-6-9(13)11(8)14/h4-6H,7H2,1-3H3

- InChIKey: VKNPIDPOXPEQKF-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)CC(=O)C1=C(C(=CC=C1)Cl)Cl

計算された属性

- せいみつぶんしりょう: 244.04200

- どういたいしつりょう: 244.0421705g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- PSA: 17.07000

- LogP: 4.61230

2',3'-Dichloro-3,3-dimethylbutyrophenone セキュリティ情報

2',3'-Dichloro-3,3-dimethylbutyrophenone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2',3'-Dichloro-3,3-dimethylbutyrophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D093805-500mg |

2',3'-Dichloro-3,3-dimethylbutyrophenone |

898764-84-6 | 500mg |

$ 735.00 | 2022-06-06 | ||

| Fluorochem | 203906-5g |

2',3'-dichloro-3,3-dimethylbutyrophenone |

898764-84-6 | 97% | 5g |

£1753.00 | 2022-03-01 | |

| Fluorochem | 203906-2g |

2',3'-dichloro-3,3-dimethylbutyrophenone |

898764-84-6 | 97% | 2g |

£847.00 | 2022-03-01 | |

| TRC | D093805-250mg |

2',3'-Dichloro-3,3-dimethylbutyrophenone |

898764-84-6 | 250mg |

$ 440.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433994-1g |

1-(2,3-Dichlorophenyl)-3,3-dimethylbutan-1-one |

898764-84-6 | 95+% | 1g |

¥4504.00 | 2024-04-26 | |

| A2B Chem LLC | AD09865-1g |

2',3'-Dichloro-3,3-dimethylbutyrophenone |

898764-84-6 | 97% | 1g |

$581.00 | 2024-04-19 | |

| Fluorochem | 203906-1g |

2',3'-dichloro-3,3-dimethylbutyrophenone |

898764-84-6 | 97% | 1g |

£483.00 | 2022-03-01 | |

| A2B Chem LLC | AD09865-5g |

2',3'-Dichloro-3,3-dimethylbutyrophenone |

898764-84-6 | 97% | 5g |

$1989.00 | 2024-04-19 | |

| A2B Chem LLC | AD09865-2g |

2',3'-Dichloro-3,3-dimethylbutyrophenone |

898764-84-6 | 97% | 2g |

$984.00 | 2024-04-19 |

2',3'-Dichloro-3,3-dimethylbutyrophenone 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

898764-84-6 (2',3'-Dichloro-3,3-dimethylbutyrophenone) 関連製品

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬